Tert-butyl 3-propoxyazetidine-1-carboxylate
CAS No.: 1314988-15-2
Cat. No.: VC3390688
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1314988-15-2 |
---|---|
Molecular Formula | C11H21NO3 |
Molecular Weight | 215.29 g/mol |
IUPAC Name | tert-butyl 3-propoxyazetidine-1-carboxylate |
Standard InChI | InChI=1S/C11H21NO3/c1-5-6-14-9-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 |
Standard InChI Key | PKVBPBBOFWPSTL-UHFFFAOYSA-N |
SMILES | CCCOC1CN(C1)C(=O)OC(C)(C)C |
Canonical SMILES | CCCOC1CN(C1)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Tert-butyl 3-propoxyazetidine-1-carboxylate comprises an azetidine core structure (a four-membered nitrogen-containing ring) with two key functional groups: a tert-butyl carboxylate group attached to the nitrogen atom and a propoxy group at the C-3 position. This arrangement confers specific chemical and physical properties that make it valuable in various applications.
Basic Chemical Information
The compound possesses the following fundamental properties:
Property | Value |
---|---|
Chemical Formula | C11H21NO3 |
Molecular Weight | 215.29 g/mol |
CAS Number | 1314988-15-2 |
Appearance | Not specified in literature |
IUPAC Name | tert-butyl 3-propoxyazetidine-1-carboxylate |
The azetidine ring serves as the core structural component, with the propoxy group providing specific steric and electronic properties that distinguish this compound from similar azetidine derivatives .
Structural Characteristics
The azetidine ring is a four-membered heterocycle containing one nitrogen atom, creating significant ring strain that contributes to the compound's reactivity. The tert-butyl carboxylate group (Boc) serves as a protective group for the nitrogen atom, which is commonly employed in organic synthesis to prevent unwanted side reactions. The propoxy group at the C-3 position introduces an ether functionality that influences both the physical properties and biological activity of the compound.
Parameter | Typical Conditions |
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Solvent | DMF or THF |
Base | Sodium hydride or potassium carbonate |
Temperature | 0°C to room temperature |
Atmosphere | Inert (nitrogen or argon) |
Reaction Time | 1-24 hours |
Purification | Flash chromatography |
The reaction would likely follow an SN2 mechanism, with the base deprotonating the hydroxyl group to form an alkoxide, which then reacts with the propyl halide to form the propoxy substituent .
Chemical Reactivity
The reactivity of tert-butyl 3-propoxyazetidine-1-carboxylate is primarily determined by its functional groups and the strained azetidine ring structure.
Key Reactive Sites
The compound contains several potentially reactive sites:
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The tert-butyl carboxylate group can undergo hydrolysis under acidic conditions to remove the Boc protecting group, releasing the free amine.
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The propoxy group can participate in ether cleavage reactions under strong acidic conditions.
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The azetidine ring can undergo ring-opening reactions under certain conditions due to its inherent strain.
Comparative Reactivity
When compared with similar compounds, tert-butyl 3-propoxyazetidine-1-carboxylate demonstrates distinctive reactivity patterns:
The propoxy group in tert-butyl 3-propoxyazetidine-1-carboxylate provides a balance of stability and lipophilicity that can be advantageous in pharmaceutical applications, where controlled reactivity and appropriate lipophilic character are often desired.
Applications in Chemical Research and Industry
Tert-butyl 3-propoxyazetidine-1-carboxylate serves several important roles in chemical research and pharmaceutical development.
Pharmaceutical Applications
In pharmaceutical research, this compound may function as:
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A building block for drug synthesis
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An intermediate in the preparation of biologically active compounds
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A structural element that can influence drug pharmacokinetics through its lipophilic propoxy group
The propoxy group potentially enhances cell membrane permeability compared to more polar substituents, which can be advantageous for drug delivery. Additionally, the azetidine core appears in numerous pharmaceutical agents, making derivatives like tert-butyl 3-propoxyazetidine-1-carboxylate valuable in drug discovery programs.
Synthetic Utility
As a synthetic intermediate, tert-butyl 3-propoxyazetidine-1-carboxylate offers several advantages:
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The Boc protecting group can be selectively removed to enable further functionalization of the nitrogen atom.
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The propoxy group provides a stable ether linkage that can withstand various reaction conditions.
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The combination of these features makes it useful in multi-step synthetic pathways leading to complex target molecules.
Comparison with Structural Analogs
Tert-butyl 3-propoxyazetidine-1-carboxylate belongs to a family of substituted azetidines that share the tert-butyl carboxylate protective group but differ in their C-3 substituents.
Structural Comparison
Property Differences
The propoxy substituent in tert-butyl 3-propoxyazetidine-1-carboxylate confers distinctive properties compared to other azetidine derivatives:
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Increased lipophilicity compared to hydroxyl-substituted analogs
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Enhanced metabolic stability relative to unsaturated derivatives (allyl or ethynyl)
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Less reactive than halogenated analogs such as tert-butyl 3-bromoazetidine-1-carboxylate
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Greater conformational flexibility than rigid ethynyl-substituted compounds
These property differences make tert-butyl 3-propoxyazetidine-1-carboxylate particularly suitable for applications requiring a balance of stability and lipophilicity.
Current Research Status and Future Directions
Research Gaps
Several aspects of tert-butyl 3-propoxyazetidine-1-carboxylate remain underexplored:
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Comprehensive physical property characterization
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Detailed biological activity profiling
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Optimization of synthetic routes for large-scale production
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Exploration of structure-activity relationships in various biological systems
Future Research Opportunities
Future investigations might focus on:
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Development of more efficient synthetic methods
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Evaluation of the compound's potential as a building block in medicinal chemistry
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Assessment of structure-activity relationships through systematic modification of the propoxy group
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Exploration of applications beyond pharmaceutical research, such as in materials science or catalysis
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